2-(Ethoxycarbonyl)butanedioate

Description

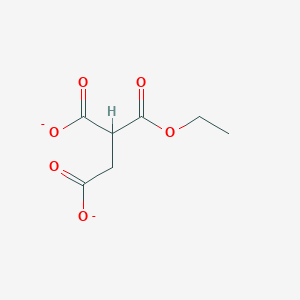

2-(Ethoxycarbonyl)butanedioate is a succinic acid derivative where one carboxylic acid group is esterified with an ethoxycarbonyl moiety. The compound is also known by its alias, Diethyl 2-(Ethoxycarbonyl)butanedioate (C₁₁H₁₈O₆), featuring a triethyl ester configuration . Key physical properties include a refractive index of 1.429, boiling point of 99°C, and density of 1.074 g/cm³. Its structure (C₂H₅O₂CCH₂CH(CO₂C₂H₅)₂) highlights the ethoxycarbonyl group at the second carbon of the butanedioate backbone, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2-ethoxycarbonylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-2-13-7(12)4(6(10)11)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNROCGUORFKEK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30821124 | |

| Record name | 2-(Ethoxycarbonyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61063-78-3 | |

| Record name | 2-(Ethoxycarbonyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethoxycarbonyl)butanedioate can be synthesized through the esterification of succinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Succinic acid+2EthanolH2SO4Diethyl 2-(ethoxycarbonyl)succinate+Water

Industrial Production Methods

In an industrial setting, the production of 2-(Ethoxycarbonyl)butanedioate may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)butanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to succinic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form diethyl succinate using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxycarbonyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Succinic acid and ethanol.

Reduction: Diethyl succinate.

Substitution: Various substituted succinates depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxycarbonyl)butanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of succinic acid and ethanol. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Erythromycin Ethylsuccinate

- Structure: A macrolide antibiotic (C₄₃H₇₅NO₁₆) where erythromycin is esterified with ethylsuccinate. The ethylsuccinate moiety resembles 2-(Ethoxycarbonyl)butanedioate but is part of a larger, complex molecule .

- Key Differences :

- Functionality : While 2-(Ethoxycarbonyl)butanedioate is a standalone ester, the ethylsuccinate group in erythromycin enhances solubility and bioavailability of the parent drug .

- Applications : Erythromycin ethylsuccinate is used clinically, whereas 2-(Ethoxycarbonyl)butanedioate serves as a synthetic intermediate.

1,4-Dimethyl 2-(4-Bromophenyl)butanedioate

Ethyl 2-Methoxybenzoate

- Structure : C₁₀H₁₂O₃, a benzoate ester with methoxy and ethoxy groups .

- Key Differences :

- Core Structure : The benzoate backbone differs from butanedioate, impacting solubility and spectroscopic profiles.

- Spectroscopic Identification : Both compounds share ester-related IR (C=O stretch ~1740 cm⁻¹) and NMR (δ 1.2–1.4 ppm for ethyl groups) signatures, but the benzoate’s aromatic protons (δ 6.8–7.8 ppm) distinguish it .

Data Table: Comparative Analysis

Research Findings and Implications

- Ester Group Impact : Ethyl esters (as in 2-(Ethoxycarbonyl)butanedioate) generally exhibit higher hydrophobicity and lower volatility compared to methyl esters, influencing their suitability in drug formulation .

- Substituent Effects : The bromophenyl group in 1,4-Dimethyl 2-(4-bromophenyl)butanedioate may enhance UV activity, making it useful in analytical chemistry, whereas the ethoxycarbonyl group in the target compound improves electrophilicity for nucleophilic reactions .

- Spectroscopic Overlaps : Despite structural differences, ester-containing compounds share identifiable IR and NMR peaks, aiding in structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.